molecular formula C14H22ClNO B030787 (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride CAS No. 93601-86-6

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride

Cat. No. B030787
CAS RN: 93601-86-6
M. Wt: 255.78 g/mol
InChI Key: ZOKTXMBBTXQAIC-YDALLXLXSA-N
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Description

Naphthalene and its derivatives are known for their various biological activities and have been the subject of extensive research due to their potential in pharmaceuticals, materials science, and environmental applications. The specific compound mentioned, belonging to this broader class of chemicals, would similarly hold significance for its unique chemical structure and potential applications, excluding its use as a drug and related aspects such as dosage and side effects.

Synthesis Analysis

The synthesis of naphthalene derivatives has evolved significantly, incorporating strategies like metal-catalyzed reactions and Lewis acid-catalyzed transformations. These methodologies enable the construction of complex naphthalene frameworks used in medicinal and industrial applications, suggesting potential pathways for synthesizing the compound (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

Naphthalene derivatives exhibit a wide range of biological activities, which are significantly influenced by their molecular structure. The structure-activity relationship (SAR) studies of these compounds provide insights into their interaction with biological targets, suggesting that the specific stereochemistry and functional groups in "(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride" would be key determinants of its properties and potential applications.

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, including cycloadditions and cross-dehydrogenative coupling, which are crucial for their functionalization and application in different domains. The properties of these compounds, such as their redox behavior, are central to their applications in organic electronics and as intermediates in organic synthesis (Chlebosz et al., 2023).

Scientific Research Applications

Pharmacological Characterization

  • Alpha 1-Adrenoceptor Agonist: The compound has been identified as a potent and selective alpha 1-agonist. It exhibits significant selectivity for alpha 1 over alpha 2 receptors, making it a valuable tool for characterizing receptor subtypes (Rm & Hieble, 1983).

Synthesis and Industrial Applications

  • Improved Industrial Synthesis: A novel industrial synthesis of this compound, which is a key ingredient in the antidepressant sertraline hydrochloride, has been developed. The process offers advantages in terms of environmental and safety aspects (Vukics et al., 2002).
  • Monoamine Oxidase Inhibitor Intermediate: The compound has been synthesized as an important intermediate for monoamine oxidase inhibitors. The optimized synthetic route is beneficial for industrial production due to its high yield and quality of the final product (Yu, 2013).

Receptor Binding and Activity

  • Sigma Receptor Binding: The compound and its derivatives have been studied for their affinity and selectivity at sigma receptors. This research is significant in the context of developing tools for PET experiments and understanding their potential in tumor research and therapy (Berardi et al., 2005).

Miscellaneous Applications

  • Optically Active Cyclophane Incorporation: The compound has been used as a chiral spacer in the synthesis of optically active cyclophanes, which are efficient binders of naphthalene derivatives. This application is important in the field of chiral recognition and complexation studies (Georgiadis et al., 1991).

Safety And Hazards

The safety and hazards of a compound can be determined from its Safety Data Sheet (SDS). For example, the SDS of hydroxylamine hydrochloride indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, JAK2 inhibitors are being studied for the treatment of Philadelphia-negative myeloproliferative neoplasms, with several promising pathways of treatment and ongoing clinical trials .

properties

IUPAC Name

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKTXMBBTXQAIC-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647190
Record name (2S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride

CAS RN

93601-86-6
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93601-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.224.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Aqueous HCl 37% w:w (1.1 eq) is added dropwise under reflux for ˜5 min into the mixture obtained to precipitate the N-propyl MAT.HCl. The suspension is cooled down to 20° C. (Tramp=−20° C./h). The suspension is post-stirred at 20° C. for minimum 30 min and filtered. The cake is washed twice with EtOAc (2×1 vol.). The wet solid is dried under vacuum at 40° C. giving an off white solid. Yield: 95.0% from (III)
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